(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK-11, is a synthetic steroidal compound. [] It has gained significant attention in scientific research due to its potential as a selective androgen receptor modulator (SARM). [] SARMs selectively target androgen receptors, influencing the expression of androgen-regulated genes without exhibiting the full spectrum of androgenic effects observed with traditional anabolic steroids. [] This selectivity makes YK-11 an attractive candidate for investigating potential therapeutic applications in various fields, including muscle wasting diseases, age-related bone and muscle loss, and prostate cancer. [, ]
YK-11 was first synthesized in 2011 by Yoshinori Kanno and colleagues. It is classified under the category of SARMs, which are designed to provide the benefits of anabolic steroids while minimizing their adverse effects. The compound has garnered attention for its unique structure and biological activity, particularly its ability to inhibit myostatin, a protein that restricts muscle growth .
The synthesis of YK-11 involves several steps, primarily utilizing palladium-catalyzed carbonylation reactions. The improved synthesis method reported in recent studies highlights the diastereoselective cyclization of carbonylation using chiral ligands to obtain a mixture of diastereomers. The major diastereomer has been identified as the active form of YK-11 through X-ray crystallographic analysis .
Technical Details:
YK-11's molecular structure features a steroid backbone with a unique orthoester moiety at the D-ring. This structural configuration is crucial for its biological activity and interaction with androgen receptors.
The compound has a molecular formula of C20H24O3 and a molecular weight of approximately 316.41 g/mol. Its melting point is reported to be around 136 °C .
YK-11 undergoes various chemical reactions that can alter its structure and biological activity. Notably, it can protonate under electrospray ionization conditions, leading to dissociation pathways that eliminate small molecules such as methanol and acetic acid methyl ester.
Technical Details:
YK-11 exerts its effects primarily through selective activation of androgen receptors in muscle cells. It promotes myogenic differentiation by upregulating specific myogenic regulatory factors such as Myf5 and myogenin.
In vitro studies have shown that treatment with YK-11 enhances the expression of myosin heavy chain proteins in C2C12 muscle cells, indicating its potential role in muscle hypertrophy . Additionally, it activates signaling pathways associated with muscle growth, including the Akt pathway .
YK-11 is primarily used in research settings to study its effects on muscle growth and regeneration. Its ability to inhibit myostatin makes it a candidate for potential therapies aimed at treating conditions characterized by muscle wasting.
Research Areas:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3